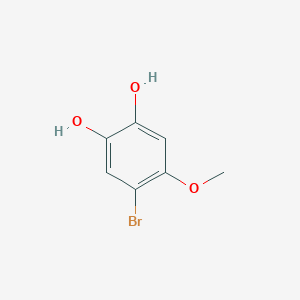

4-Bromo-5-methoxy-1,2-benzenediol

Description

4-Bromo-5-methoxy-1,2-benzenediol is a halogenated catechol derivative synthesized via bromination of 4-methoxy-1,2-benzenediol using N-bromosuccinimide (NBS) catalysis . Its structure is critical in elucidating complex natural products, such as polybrominated diphenyl ethers (PBDEs). Nuclear magnetic resonance (NMR) data, including $^{13}\text{C}$ shifts and nuclear Overhauser effect (NOE) correlations, confirm its substitution pattern: bromine at position 4 and methoxy at position 5 . This compound serves as a structural mimic in organic synthesis, particularly for studying radical coupling mechanisms in marine sponge-derived metabolites .

Properties

Molecular Formula |

C7H7BrO3 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

4-bromo-5-methoxybenzene-1,2-diol |

InChI |

InChI=1S/C7H7BrO3/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,9-10H,1H3 |

InChI Key |

KEBZVJOADUWFBM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxy-1,2-benzenediol typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 5-methoxy-1,2-benzenediol using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-1,2-benzenediol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an alkaline medium.

Reduction: Zinc in acetic acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones.

Reduction: 5-Methoxy-1,2-benzenediol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, "4-Bromo-5-methoxy-1,2-benzenediol" is not explicitly mentioned. However, some search results discuss related compounds and their applications, which may provide some insight.

Here's what can be gathered from the search results:

Bromophenols as Antidiabetic and Antiobesity Agents:

- Bromine phenolic compounds, derived from marine red algae, have potential applications in treating type 2 diabetes and obesity due to their protein tyrosine phosphatase esterase (PTP1B) inhibitory activity .

- Specific bromine phenolic compounds include 3,4-dibromo-5-(methoxy)-1,2-biphenol, 2-methyl-3-(2,3-dibromo-4,5-dihydroxy)benzenpropanal, and 3-(2,3-dibromo-4,5-dihydroxy benzenes)-4-bromo-5,6-dihydroxy-1,3-dihydroisobenzofuran .

- These compounds exhibit significant hypoglycemic activity in animal experiments, with a good dose-effect relationship and are considered novel PTP1B inhibitors for managing type 2 diabetes and obesity .

- Bromophenols, sourced from Sargassum, are considered natural biological products with high bioavailability and low toxicity .

Other Halogenated Compounds and their Activities:

- Some halogenated compounds, though not "this compound," have shown anticancer activity . For example, a trifluoromethylbenzyl-substituted derivative demonstrated significant activity against lung and cervical cancer cell lines .

- Other compounds, such as methyl 8- and 5-bromo-1,4-benzodioxane-2-carboxylate, have been characterized using NMR analysis .

Limitations:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-1,2-benzenediol involves its interaction with specific molecular targets. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the insulin signaling pathway .

Comparison with Similar Compounds

4-Chloro-1,2-benzenediol (4-Chlorocatechol)

3,4-Dichloro-1,2-benzenediol

Tetrabromo-1,2-benzenediol

- Bioactivity : Strong antimicrobial agent (22.5 mm inhibition zone) due to electron-withdrawing bromine substituents .

Comparison with Target Compound :

4-Bromo-5-methoxy-1,2-benzenediol lacks direct antimicrobial data but is structurally distinct due to the methoxy group at position 5, which may reduce reactivity compared to fully halogenated analogs.

Alkyl-Substituted Derivatives

4-Methyl-1,2-benzenediol (4-Methylcatechol)

4-Ethyl-1,2-benzenediol

Comparison with Target Compound :

Alkyl groups enhance lipid solubility but reduce antimicrobial potency compared to halogenated derivatives. The target compound’s bromine likely increases electrophilicity, favoring radical reactions in synthesis .

Methoxy/Oxygenated Derivatives

3-Methoxy-1,2-benzenediol

4,5-Dimethoxy-1,2-benzenediol

- Source : Produced by the fungus Gloeophyllum trabeum .

- Function : Acts as a ferric chelator and redox agent in fungal decay processes .

Comparison with Target Compound :

The 5-methoxy group in the target compound may stabilize its structure via steric hindrance, contrasting with 3-methoxy derivatives’ lower bioactivity.

Nitro and Other Derivatives

4-Nitro-1,2-benzenediol

- Bioactivity : Enhanced antimicrobial effects due to nitro group’s electron-withdrawing nature .

- Derivatives : Found as sulfate esters in mass spectrometry studies .

Comparison with Target Compound :

Nitro groups confer stronger bioactivity than bromine/methoxy combinations, but synthetic utility differs.

Isomers

1,3-Benzenediol (Resorcinol)

- Bioactivity: No antimicrobial activity .

1,4-Benzenediol (Hydroquinone)

Key Insight : Ortho-dihydroxyl groups (1,2 positions) are critical for bioactivity; meta/para isomers lose efficacy .

Structure-Activity Relationships (SAR)

- Substituent Effects: Electron-withdrawing groups (Cl, Br, NO₂): Increase antimicrobial potency by enhancing electrophilicity . Electron-donating groups (CH₃, OCH₃): Reduce activity but improve solubility .

- Positional Effects :

Data Tables

Table 1: Antimicrobial Activity of Selected 1,2-Benzenediol Derivatives

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| This compound | N/A | N/A |

| 4-Chloro-1,2-benzenediol | 23.5 | 62.25 |

| 4-Methyl-1,2-benzenediol | 15.0 | 125 |

| Tetrabromo-1,2-benzenediol | 22.5 | 62.25 |

| 1,4-Benzenediol | 12.0 | >250 |

Table 2: Substituent Effects on Bioactivity

| Substituent Type | Example Compound | Key Property |

|---|---|---|

| Halogen | 4-Chloro-1,2-benzenediol | High antimicrobial activity |

| Alkyl | 4-Methyl-1,2-benzenediol | Neuroprotective, biofuel component |

| Methoxy | 3-Methoxy-1,2-benzenediol | Low volatility, weak bioactivity |

| Nitro | 4-Nitro-1,2-benzenediol | Potent antimicrobial, redox-active |

Biological Activity

4-Bromo-5-methoxy-1,2-benzenediol is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its biological effects.

Chemical Structure and Properties

The chemical formula for this compound is CHBrO. The presence of bromine and methoxy groups contributes to its unique properties, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Antioxidant Activity : The compound exhibits free radical scavenging capabilities, which can mitigate oxidative stress in cells. Studies have shown that it can reduce DPPH radicals effectively, indicating its potential as an antioxidant agent .

- Anticancer Properties : Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines . The mechanism involves the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Antimicrobial Effects

This compound has demonstrated antimicrobial properties. Its interaction with microbial enzymes can disrupt cellular processes, leading to cell death. This property makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory activities. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Cytotoxicity

In a study examining the cytotoxic effects of various substituted benzenediols, this compound was found to significantly inhibit the proliferation of cancer cells. The study highlighted that the bromine substitution enhances the compound's potency against cancer cells by targeting tubulin .

Mechanistic Insights

Research involving the synthesis of related compounds has provided insights into the mechanistic pathways influenced by this compound. It was observed that the compound affects microtubule dynamics, which are crucial for cell division and stability .

Comparative Analysis

A comparison of this compound with other similar compounds reveals its unique position in therapeutic applications:

| Compound Name | IC50 (μM) against Cancer Cells | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Sub-micromolar | High | Moderate |

| 4-Chloro-5-fluorocoumarin | 0.02 | Moderate | High |

| 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone | 0.05 | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.